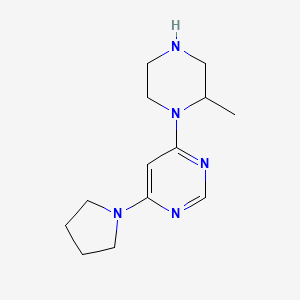
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
説明
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Cancer Research: Apoptosis Induction
This compound has been studied for its potential in cancer treatment, particularly in inducing apoptosis in cancer cells. A study has shown that derivatives of this compound can inhibit tubulin polymerization, which is a promising strategy for cancer therapy . The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which is the programmed death of cancer cells.
Medicinal Chemistry: Drug Design
In medicinal chemistry, the compound serves as a scaffold for designing new drugs. Its structure can be modified to create derivatives that bind to specific proteins or enzymes within the body, potentially leading to new treatments for various diseases .
Biochemistry: Enzyme Inhibition
The compound’s derivatives have been used to study enzyme inhibition. By binding to the active sites of enzymes, these derivatives can modulate their activity, which is useful in understanding disease mechanisms and developing therapeutic agents .
Pharmacology: Cytotoxicity Studies
Pharmacological studies involve examining the cytotoxic effects of new compounds. The compound has been evaluated for its cytotoxic activity against various cancer cell lines, providing insights into its therapeutic potential .
Organic Synthesis: Catalyst-Free Reactions
In organic synthesis, the compound can be used in catalyst-free reactions to synthesize a variety of derivatives. This approach is advantageous as it reduces the need for additional reagents and simplifies the purification process .
Chemical Engineering: Process Development
Chemical engineers may explore the use of this compound in the development of manufacturing processes. Its properties can influence reaction conditions, yields, and scalability, which are critical factors in industrial chemistry .
Materials Science: Novel Material Creation
The compound’s derivatives could contribute to the creation of new materials with unique properties. These materials might have applications in electronics, coatings, or as part of composite materials .
Molecular Modeling: Binding Studies
Molecular modeling studies have utilized the compound to understand how small molecules interact with larger biological molecules. This is crucial for the design of molecules with high specificity and efficacy in drug development .
特性
IUPAC Name |
4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNJSVTRQXTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=NC(=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



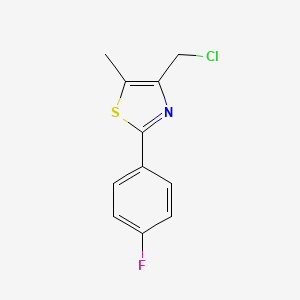

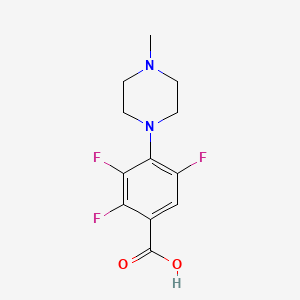
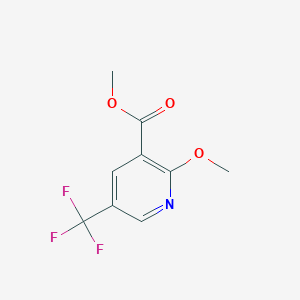
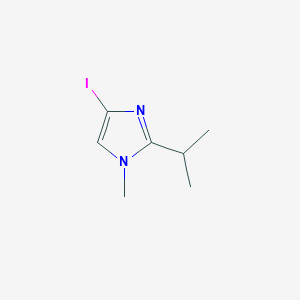
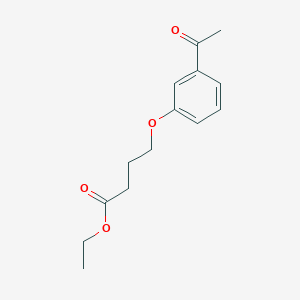
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
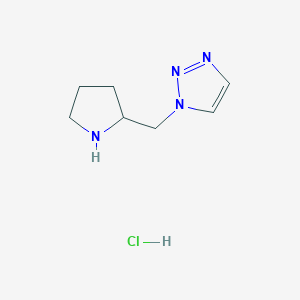
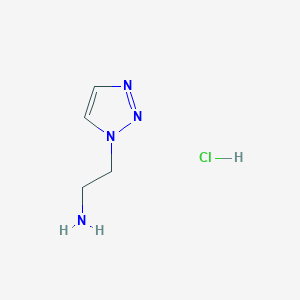
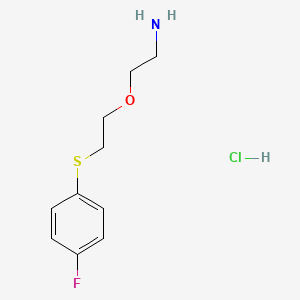
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)